N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-6-5-9-14(10-12)16-19-20-17(22-16)18-15(21)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJDBUQWDHJMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Precursors
Solvents and Catalysts
- Phosphorus oxychloride (POCl₃) : Acts as a cyclizing agent and dehydrating agent.
- Anhydrous tetrahydrofuran (THF) : Facilitates acylation reactions under inert conditions.
- Ethyl acetate/ethanol mixtures : Used for recrystallization to enhance purity.
Reaction Mechanisms and Pathways
Cyclodehydration of 3-Methylbenzoic Acid
The thiadiazole core forms via cyclodehydration of 3-methylbenzoic acid and thiosemicarbazide in POCl₃. The mechanism proceeds as follows:
- Activation of carboxylic acid : POCl₃ converts 3-methylbenzoic acid into its reactive acyl chloride intermediate.
- Nucleophilic attack : Thiosemicarbazide attacks the acyl chloride, forming a thiosemicarbazide-carboxylic acid adduct.
- Cyclization : Intramolecular dehydration yields the 1,3,4-thiadiazole ring.
$$
\text{RCOOH} + \text{POCl}_3 \rightarrow \text{RCOCl} \xrightarrow{\text{Thiosemicarbazide}} \text{Thiadiazole intermediate}
$$
Acylation with Phenylacetyl Chloride
The thiadiazole intermediate reacts with phenylacetyl chloride in anhydrous THF. Sodium bicarbonate neutralizes HCl byproduct, driving the reaction to completion:
$$
\text{Thiadiazole-NH}2 + \text{PhCH}2\text{COCl} \rightarrow \text{this compound} + \text{HCl}
$$
Optimization of Reaction Conditions
Temperature and Time
Solvent Systems
Yield Optimization
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| POCl₃ volume | 10 mL/mmol | 85 | |
| THF purity | Anhydrous | 83.2 | |
| Recrystallization | Ethyl acetate | 80.5 |
Purification and Characterization
Recrystallization Techniques
Spectroscopic Analysis
Industrial-Scale Production
Continuous Flow Reactors
Waste Management
- POCl₃ recovery : Distillation reclaims 70% of unused reagent.
- Aqueous neutralization : Sodium bicarbonate treats acidic byproducts before disposal.
Comparative Analysis of Synthetic Routes
Bench-Scale vs. Industrial Methods
| Aspect | Bench-Scale | Industrial |
|---|---|---|
| Cyclization agent | POCl₃ (excess) | POCl₃ (catalytic) |
| Purification | Recrystallization | Column chromatography |
| Yield | 80–85% | 90–92% |
Solvent Impact on Yield
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| THF | 99.5 | 83.2 |
| Dichloromethane | 98.0 | 75.1 |
| Diethyl ether | 97.3 | 68.4 |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, its anti-inflammatory action could be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development.
Comparison with Similar Compounds
Key Observations :
- Steric effects : Bulky groups (e.g., benzylthio in 5h) may hinder interactions with enzyme active sites but improve pharmacokinetic stability .
Physicochemical Properties
Physical properties vary significantly with substituents:
Key Trends :
Anticancer Activity
Antimicrobial Activity
Enzyme Inhibition
Biological Activity
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and the mechanisms through which it exerts its effects.
Chemical Structure
The compound is characterized by a thiadiazole ring connected to a phenylacetamide moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both aromatic and heterocyclic components.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. A study demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound was found to significantly reduce cell viability in breast cancer and lung cancer models.
Case Study: Apoptotic Effects in Cancer Cells
A recent study assessed the impact of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptotic markers, including:
- Increased expression of pro-apoptotic proteins (BAX)
- Decreased expression of anti-apoptotic proteins (BCL-2)
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and subsequent apoptosis in cancer cells.
- Interaction with DNA : Preliminary studies suggest that the compound may bind to DNA, interfering with replication and transcription processes.
Q & A
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations.
- Enzyme Inhibition : Measure IC50 against glutaminase or cyclooxygenase-2 using fluorogenic substrates .
- Antimicrobial Activity : Disc diffusion assays against Gram-positive/negative bacteria .
Structural Analysis
Q. How is X-ray crystallography applied to confirm the thiadiazole ring conformation?
- Methodological Answer : Grow single crystals via slow evaporation (DMSO/ethanol). Solve the structure using SHELX and refine with Olex2. Analyze bond lengths (C–N in thiadiazole: ~1.30 Å) and dihedral angles to confirm planarity. Compare with analogous structures in the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
